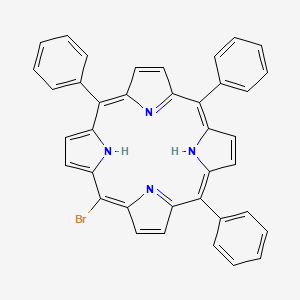

5-Monobromo-10,15,20-triphenylporphine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Monobromo-10,15,20-triphenylporphine: is a synthetic porphyrin derivative with the molecular formula C38H25BrN4 and a molecular weight of 617.54 g/mol . This compound is characterized by the presence of a bromine atom at the 5-position of the porphyrin ring, which is substituted with three phenyl groups at the 10, 15, and 20 positions. Porphyrins are a class of organic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 5-Monobromo-10,15,20-triphenylporphine typically involves the bromination of 10,15,20-triphenylporphine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or dichloromethane. The reaction conditions usually require a controlled temperature to ensure selective monobromination at the 5-position .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and brominating agent concentration, to achieve high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.

化学反应分析

Types of Reactions: 5-Monobromo-10,15,20-triphenylporphine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Cross-Coupling Reactions: The compound is a useful starting material for constructing functionalized porphyrins via transition metal-mediated cross-coupling reactions, such as Suzuki or Heck reactions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or thiolates can be used under mild conditions.

Cross-Coupling: Palladium or nickel catalysts are commonly employed, along with appropriate ligands and bases, under inert atmosphere conditions.

Major Products:

Substitution Products: Depending on the nucleophile, products can include azido, thiol, or other substituted porphyrins.

Coupling Products: Functionalized porphyrins with various substituents at the 5-position.

科学研究应用

Catalysis

Heterogeneous Catalysis

5-Br-TPP serves as a precursor for the synthesis of functionalized porphyrins that are utilized in catalytic reactions. Its bromine substituent enables transition metal-mediated cross-coupling reactions, facilitating the formation of more complex porphyrin structures. For instance, it has been effectively used in palladium-catalyzed reactions to create bimetallic complexes that enhance catalytic activity in oxidation reactions .

Case Study: Oxidation Reactions

Research has demonstrated that 5-Br-TPP can be immobilized on silica supports to catalyze heterogeneous oxidations. This method allows for the efficient conversion of substrates while enabling easy recovery and reuse of the catalyst . The immobilization enhances stability and activity, making it a valuable tool in organic synthesis.

Photodynamic Therapy (PDT)

Mechanism and Applications

In photodynamic therapy, 5-Br-TPP acts as a photosensitizer that generates reactive oxygen species (ROS) upon light activation. This property is exploited in cancer treatment, where localized light exposure leads to selective destruction of malignant cells .

Case Study: Cancer Treatment

A study highlighted the effectiveness of 5-Br-TPP in inducing apoptosis in cancer cells through ROS generation. The compound was incorporated into polypeptide multilayers, demonstrating its potential as a therapeutic agent when activated by specific wavelengths of light .

Materials Science

Functionalized Materials

5-Br-TPP is instrumental in developing advanced materials for various applications. Its ability to form stable complexes with metals allows for the design of new materials with tailored electronic properties. This includes the creation of porphyrin-based sensors and photovoltaic devices.

Case Study: Sensor Development

The compound has been functionalized onto various substrates to create sensors capable of detecting environmental pollutants. For example, when attached to silica microspheres, it exhibited fluorescence changes upon exposure to specific analytes like paraoxon, showcasing its utility in environmental monitoring .

Solar Energy Applications

Artificial Photosynthesis

5-Br-TPP has been explored for use in artificial photosynthesis systems due to its ability to absorb light and facilitate electron transfer processes. Its incorporation into multiporous materials has shown promise in mimicking natural photosynthetic pathways, potentially leading to efficient solar energy conversion systems .

Data Summary Table

作用机制

The mechanism of action of 5-Monobromo-10,15,20-triphenylporphine in photodynamic therapy involves the absorption of light, leading to the excitation of the porphyrin molecule. This excited state can transfer energy to molecular oxygen, generating reactive oxygen species (ROS) such as singlet oxygen. These ROS can induce cell damage and apoptosis in targeted cancer cells . The molecular targets include cellular components like membranes, proteins, and nucleic acids, which are susceptible to oxidative damage.

相似化合物的比较

5,10,15,20-Tetraphenylporphine: Lacks the bromine atom, making it less reactive for further functionalization.

5,15-Dibromo-10,20-diphenylporphine: Contains two bromine atoms, offering different reactivity and functionalization potential.

Uniqueness: 5-Monobromo-10,15,20-triphenylporphine is unique due to its single bromine atom, which provides a balance between reactivity and stability. This allows for selective functionalization at the 5-position, making it a versatile intermediate for synthesizing a wide range of porphyrin derivatives with specific properties .

属性

CAS 编号 |

67066-09-5 |

|---|---|

分子式 |

C38H25BrN4 |

分子量 |

617.5 g/mol |

IUPAC 名称 |

15-bromo-5,10,20-triphenyl-21,22-dihydroporphyrin |

InChI |

InChI=1S/C38H25BrN4/c39-38-33-22-20-31(42-33)36(25-12-6-2-7-13-25)29-18-16-27(40-29)35(24-10-4-1-5-11-24)28-17-19-30(41-28)37(26-14-8-3-9-15-26)32-21-23-34(38)43-32/h1-23,40-41H |

InChI 键 |

FXMPQIWZNDCIIK-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)Br)C=C4)C8=CC=CC=C8)N3 |

规范 SMILES |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)Br)C7=CC=CC=C7)C8=CC=CC=C8)N3 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。